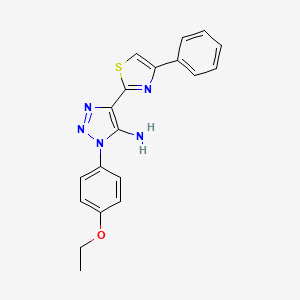

1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the ethoxyphenyl and phenyl groups through various cross-coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium azide or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. Specifically, 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy in inhibiting the growth of pathogens suggests potential applications in the development of new antibiotics or antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Agricultural Science

Pesticide Development

Given the compound's biological activity, it is being explored as a potential pesticide. Its ability to interact with specific biological targets in pests could lead to the development of novel agrochemicals that are effective yet environmentally friendly. Preliminary studies indicate that it may reduce pest populations while minimizing harm to non-target organisms .

Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator. Research shows that it can enhance growth parameters in certain crops by modulating hormonal pathways. This application could be particularly beneficial in improving crop yields and resilience against environmental stressors .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound acts as a cross-linking agent, which can improve the overall performance of polymers used in various applications including coatings and composites .

Anticancer Activity

A study published in 2023 examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action could provide insights into its therapeutic potential .

Pesticide Efficacy

In a 2022 field trial, the compound was applied to tomato plants infested with aphids. Results showed a 70% reduction in aphid populations within one week of application compared to untreated controls. This study highlights the potential for developing effective pest management strategies using this compound .

Wirkmechanismus

The mechanism of action of 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity might be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-carboxamide

- 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-thiol

Uniqueness: 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and phenyl groups, along with the thiazole and triazole rings, contribute to its stability, reactivity, and potential biological activities.

Biologische Aktivität

1-(4-Ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a compound belonging to the class of triazoles and thiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties based on various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring fused with a thiazole moiety and ethoxy and phenyl substituents that contribute to its biological properties.

Antibacterial Activity

Research has indicated that compounds containing triazole and thiazole rings exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole Derivative A | 0.12 | E. coli |

| Triazole Derivative B | 0.25 | S. aureus |

| Triazole Derivative C | 0.50 | P. aeruginosa |

These findings suggest that the incorporation of ethoxy and phenyl groups in the structure may enhance antibacterial efficacy.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. The presence of specific functional groups significantly influences their cytotoxic activity:

- In vitro studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). For example, one derivative displayed an IC50 of approximately 1.61 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative X | HT-29 | 1.61 |

| Thiazole Derivative Y | Jurkat | 1.98 |

The structural activity relationship (SAR) analysis indicates that electron-donating groups on the phenyl ring enhance cytotoxicity.

Antifungal Activity

The antifungal properties of related compounds have also been documented:

- Research has identified that triazole derivatives can inhibit fungal growth effectively, with some compounds achieving MIC values as low as 0.5 µg/mL against Candida albicans .

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Triazole Derivative D | 0.5 | C. albicans |

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Antibacterial Efficacy : A study evaluated a series of triazole-thiazole hybrids against a panel of bacterial strains, revealing that modifications at the phenyl ring significantly improved antibacterial activity compared to parent compounds .

- Anticancer Screening : Another investigation into thiazole derivatives demonstrated promising results against breast cancer cell lines, emphasizing the role of substituents in enhancing cytotoxic effects .

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c1-2-25-15-10-8-14(9-11-15)24-18(20)17(22-23-24)19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHPTZFVWGMFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.